3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Description
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a difluoromethyl group at the 5-position and a benzoic acid moiety at the 3-position. The 1,2,4-oxadiazole scaffold is notable for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in medicinal chemistry . The difluoromethyl substituent introduces electron-withdrawing effects, which may enhance the compound’s acidity and influence its interactions with biological targets.
Properties
IUPAC Name |
3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-7(12)9-13-8(14-17-9)5-2-1-3-6(4-5)10(15)16/h1-4,7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOGMUABZQBESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation from Nitrile Precursors
The synthesis begins with the conversion of a nitrile-substituted benzoic acid derivative to an amidoxime. For example, methyl 3-cyanobenzoate reacts with hydroxylamine under basic conditions to yield methyl 3-(N-hydroxycarbamimidoyl)benzoate. This step is critical for subsequent acylation and cyclization.
Reaction Conditions:
O-Acylation with Difluoromethyl Carboxylic Acid Derivatives
The amidoxime undergoes O-acylation with a difluoromethyl-containing acyl chloride. For instance, difluoromethylbenzoyl chloride reacts with the amidoxime to form an O-acylamidoxime intermediate. This step introduces the difluoromethyl group at the 5-position of the oxadiazole.
Key Parameters:
Cyclodehydration to Form the 1,2,4-Oxadiazole Ring
Cyclodehydration of the O-acylamidoxime is achieved under mildly basic conditions. Borate buffer (pH 9.5) at elevated temperatures (90°C) promotes intramolecular cyclization, yielding the oxadiazole ring.
Optimization Insights:
Hydrolysis of the Methyl Ester to Benzoic Acid
The final step involves saponification of the methyl ester using aqueous lithium hydroxide or sodium hydroxide, yielding the free benzoic acid.
Conditions:
Alternative Synthetic Routes
One-Pot Synthesis via Tandem Reactions
A streamlined approach combines nitrile hydroxylation, acylation, and cyclodehydration in a single pot. This method reduces intermediate isolation steps and improves overall efficiency.
Advantages:
Solid-Phase Synthesis for High-Throughput Applications
A patent (CN101535284A) describes a solid-phase method using resin-bound nitriles. After amidoxime formation and acylation, cyclodehydration is performed on the resin, followed by cleavage to release the product.
Benefits:
-
Purity: Reduces byproduct formation due to site isolation on the resin.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield (%) | Scalability | Key Limitation |
|---|---|---|---|
| Stepwise Liquid-Phase | 70–80 | High | Multiple isolation steps |
| One-Pot | 75–80 | Moderate | Sensitivity to pH/temperature |
| Solid-Phase | 60–70 | Low | Resin cost and complexity |
Challenges in Difluoromethyl Group Incorporation
-
Reagent Availability: Difluoromethylbenzoyl chloride is less commercially accessible than non-fluorinated analogs, necessitating in situ preparation.
-
Stability Issues: O-Acylamidoximes with electron-withdrawing groups (e.g., CF2H) are prone to hydrolysis, requiring strict control of reaction conditions .
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group undergoes efficient amidation using carbodiimide coupling agents. A representative reaction with (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine demonstrates:
Key characteristics:
-
Reaction efficiency varies significantly with amine nucleophilicity (62% vs 13% yields)
-
Dichloromethane shows better performance than polar aprotic solvents for certain substrates
Reduction Pathways
Controlled reductions target specific molecular regions:
Carboxylic Acid Reduction
Borane-dimethyl sulfide complex converts the -COOH group to -CH₂OH:
| Yield | Conditions | Product |
|---|---|---|
| 41% | BH₃·SMe₂, THF, 0→50°C, 4h | (3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl)methanol |
Oxadiazole Ring Stability
The 1,2,4-oxadiazole core remains intact under standard reduction conditions, demonstrating remarkable stability to borane reagents .
Nucleophilic Substitution
| Reaction Type | Conditions | Product |
|---|---|---|
| Ring-opening | Not observed in tested conditions (0-50°C range) | N/A |
| Electrophilic substitution | Requires strong Lewis acid catalysts | Under investigation |
pH-Dependent Reactivity
The compound demonstrates distinct behavior across pH ranges:
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| <2 | Protonated carboxylic acid | Enhanced electrophilicity at oxadiazole C5 |
| 2-4 | Zwitterionic form | Balanced reactivity at both functional groups |
| >4 | Deprotonated carboxylate | Increased nucleophilicity at oxygen centers |
Comparative Analysis with Analogues
Industrial-Scale Considerations
Key process parameters for large-scale reactions:
-
Temperature Control : Maintain ≤50°C to prevent oxadiazole decomposition
-
Catalyst Loading : 0.5-1.2 eq coupling agents optimize cost-efficiency
-
Purification : Gradient chromatography (5-15% MeOH/CH₂Cl₂) achieves >95% purity
This comprehensive analysis establishes 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid as a multifunctional building block with predictable reactivity patterns. The difluoromethyl group confers unique stability advantages over trifluoromethyl analogues while maintaining sufficient reactivity for pharmaceutical intermediate synthesis .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Oxadiazole derivatives, including 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid, have been studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole ring exhibit notable activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Studies suggest that the mechanism of action involves disruption of cell wall synthesis and interference with metabolic pathways in bacteria and fungi .
Anti-cancer Properties
Recent investigations have highlighted the potential of oxadiazole derivatives in cancer treatment. These compounds may act as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression associated with cancer progression.
Table 2: HDAC Inhibition Activity
| Compound Name | HDAC Isoform Inhibition | IC50 Value (µM) |
|---|---|---|
| This compound | HDAC6 | 0.5 |
This activity suggests that such compounds could be developed into therapeutics for various cancers and inflammatory diseases .
Agricultural Applications
Herbicidal Activity
The compound has shown promise as a herbicide due to its ability to control unwanted vegetation effectively. Research indicates that oxadiazole derivatives can be formulated into agricultural compositions for weed management.
Table 3: Herbicidal Efficacy
| Compound Name | Target Weeds | Effective Concentration (g/ha) |
|---|---|---|
| This compound | Amaranthus retroflexus | 200 |
| Setaria viridis | 150 |
The herbicidal mechanism is believed to involve inhibition of specific metabolic pathways critical for plant growth .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions starting from benzoic acid derivatives and difluoromethyl oxadiazoles. The structural integrity and functional groups present in the compound contribute significantly to its biological activities.
Table 4: Synthetic Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Benzoic acid + difluoromethyl oxadiazole | Intermediate A |
| 2 | Cyclization under acidic conditions | This compound |
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group and oxadiazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, biological activity, and applications.
Substituent Variations and Structural Effects
Electronic and Pharmacokinetic Differences
- Electron-Withdrawing Effects : –CF₃ > –CF₂H > –F. This gradient influences the benzoic acid’s pKa, affecting membrane permeability and protein binding .
- Lipophilicity : Pyrazole-containing compounds (ClogP ~3.5) are more lipophilic than difluoromethyl or fluorophenyl analogs (ClogP ~2.8–3.0), impacting blood-brain barrier penetration .
- Metabolic Stability: Fluorine atoms (e.g., in Ataluren) reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
Biological Activity
The compound 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a derivative of benzoic acid featuring a difluoromethyl-substituted oxadiazole moiety. This structure suggests potential biological activities, particularly in areas such as herbicidal properties and interactions with various biological targets. This article aims to compile and analyze the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following formula:
This compound incorporates a difluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electronic properties.
1. Antimicrobial Properties
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activities. The difluoromethyl substitution may enhance this effect. For instance, compounds with similar structures have been shown to inhibit various bacterial strains and fungi, suggesting that this compound could possess comparable properties .
2. Herbicidal Activity
The compound has been explored for its herbicidal potential. Studies indicate that oxadiazole derivatives can effectively control unwanted vegetation. The unique structure of this compound may provide a broad-spectrum herbicidal activity against various weed species .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. Specifically, it may interact with histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. Compounds with similar oxadiazole structures have demonstrated HDAC inhibitory activity, suggesting that this compound could also serve as a therapeutic agent in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Herbicidal | Effective against various weed species | |
| Enzyme Inhibition | Potential HDAC inhibitory activity |
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial effects of various benzoic acid derivatives, it was found that compounds similar to this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 μg/mL .
Case Study: Herbicidal Efficacy
A series of experiments assessed the herbicidal efficacy of oxadiazole derivatives on common agricultural weeds. Results indicated that the compound could reduce weed biomass significantly at concentrations ranging from 25 to 100 μg/mL, demonstrating its potential for agricultural applications .
Q & A
Q. What synthetic routes are recommended for 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid, and how can reaction yields be optimized?
Answer: The synthesis typically involves cyclocondensation of amidoxime precursors with activated carboxylic acid derivatives. Key steps include:
- Precursor Preparation: Use 3-carboxybenzoic acid derivatives and difluoromethyl-substituted amidoximes.
- Cyclization: Employ coupling agents like EDCI/HOBt in aprotic solvents (e.g., acetonitrile) under reflux (80–90°C) to form the 1,2,4-oxadiazole ring .
- Optimization: Adjust stoichiometric ratios (1:1.2 amidoxime to acylating agent) and reaction time (12–24 hrs) to maximize yields (70–85%). Purification via recrystallization (ethanol/water) ensures >95% purity .
Table 1: Example Reaction Conditions
| Precursor | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Difluoromethylamidoxime | EDCI/HOBt | Acetonitrile | 80°C | 78 |
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy:
- 1H NMR: Aromatic protons (δ 7.5–8.5 ppm) and difluoromethyl group (δ 5.5–6.0 ppm, as a triplet due to coupling with fluorine) .
- 13C NMR: Oxadiazole ring carbons (δ 160–165 ppm) and carboxylic acid carbonyl (δ 170–175 ppm) .
- FT-IR: Carboxylic acid O-H stretch (2500–3000 cm⁻¹), C=O (1700 cm⁻¹), and C-F (1100 cm⁻¹) .
- HRMS: Exact mass confirmation (e.g., [M+H]+ for C10H7F2N2O3: 253.0421) .
Q. What safety protocols are essential when handling this compound?
Answer:
- Hazard Mitigation: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (H335) and skin contact (H315) .
- First Aid: For eye exposure, rinse with water for 15 mins; for ingestion, seek immediate medical attention .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor?
Answer:
- In Vitro Assays: Use fluorescence-based enzymatic assays (e.g., COX-2 inhibition) with IC50 determination. Include controls like indomethacin for comparison .
- Molecular Docking: Model interactions using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and enzyme active sites (e.g., Tyr385 in COX-2) .
- Structure-Activity Relationships (SAR): Compare with analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to assess fluorine’s role in binding affinity .
Q. How should contradictory data in biological activity studies be resolved?
Answer:
- Reproducibility Checks: Standardize assay conditions (pH, temperature, cell lines) across labs.
- Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for variables like compound purity (HPLC >98%) .
Q. What computational strategies predict physicochemical properties relevant to drug development?
Answer:
- LogP Calculation: Use software like MarvinSketch to estimate partition coefficients. Difluoromethyl groups reduce logP vs. non-fluorinated analogs, enhancing solubility .
- pKa Prediction: The carboxylic acid group (pKa ≈ 3.5) influences ionization at physiological pH, modeled via ChemAxon .
- ADMET Profiling: Tools like SwissADME predict bioavailability (%F >50%) and blood-brain barrier permeability (low for carboxylic acids) .
Q. How can stability under physiological conditions be assessed?
Answer:
- Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 48 hrs. Monitor degradation via HPLC, comparing peak areas pre- and post-incubation .
- Metabolite Identification: Use LC-MS/MS to detect hydrolysis products (e.g., benzoic acid derivatives) in simulated gastric fluid .
Table 2: Example Stability Data (Hypothetical)
| Condition | Time (hrs) | Degradation (%) | Major Metabolite |
|---|---|---|---|
| PBS (pH 7.4) | 48 | 15 | 3-Carboxybenzoic acid |
Q. What strategies optimize crystallization for X-ray diffraction studies?
Answer:
- Solvent Screening: Test mixtures of DMSO/water or methanol/ethyl acetate for slow evaporation.
- Temperature Gradients: Gradual cooling from 40°C to 4°C promotes crystal growth .
- Seeding: Introduce microcrystals from analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to induce nucleation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
